

Crystal structure analysis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

6-Bromo-4-oxo-4H-chromene-3carbaldehyde

Cat. No.:

B1268481

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This technical guide provides a comprehensive overview of the crystal structure analysis of **6-Bromo-4-oxo-4H-chromene-3-carbaldehyde**, a compound of interest in medicinal chemistry and material science. This document details the experimental procedures, summarizes the crystallographic data, and discusses the key structural features, including intermolecular interactions.

Introduction

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde (C₁₀H₅BrO₃) is a brominated derivative of the 3-formylchromone scaffold. Chromone derivatives are known for a wide range of biological activities, and the introduction of a bromine atom can significantly influence their physicochemical properties and biological interactions. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for rational drug design and the development of novel materials. This guide focuses on the single-crystal X-ray diffraction analysis of the title compound, revealing its molecular geometry and supramolecular architecture.

Experimental Protocols



The determination of the crystal structure of **6-Bromo-4-oxo-4H-chromene-3-carbaldehyde** involves several key stages, from crystal growth to data analysis and structure refinement.

2.1. Synthesis and Crystallization

Single crystals of the title compound suitable for X-ray diffraction were obtained from a commercially available sample. The crystallization process was carried out through the slow evaporation of a solution of the compound in N,N-dimethylformamide at room temperature[1] [2].

2.2. X-ray Data Collection and Processing

A suitable single crystal was mounted on a Rigaku AFC-7R diffractometer. The diffraction data were collected at a low temperature of 100 K to minimize thermal vibrations of the atoms. The instrument was equipped with a graphite-monochromated Mo K α radiation source (λ = 0.71069 Å)[2]. The data were collected using ω –2 θ scans. A ψ scan absorption correction was applied to the collected data[1]. The collected data were then processed, which included integration of the reflection intensities and reduction to structure factors.

2.3. Structure Solution and Refinement

The crystal structure was solved using direct methods with the SIR92 program and refined by full-matrix least-squares on F² using the SHELXL97 software[1]. The non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model[1].

Data Presentation

The crystallographic data and refinement details are summarized in the tables below for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Details[1][2]



Parameter	Value
Chemical Formula	C10H5BrO3
Formula Weight	253.05 g/mol
Crystal System	Triclinic
Space Group	P1
Unit Cell Dimensions	
a	6.5743 (18) Å
b	6.967 (3) Å
С	10.350 (4) Å
α	71.02 (3)°
β	85.53 (3)°
У	70.67 (3)°
Volume	422.8 (3) Å ³
Z	2
Calculated Density	1.988 Mg/m³
Absorption Coefficient (μ)	4.85 mm ⁻¹
F(000)	248
Crystal Size	0.42 × 0.40 × 0.38 mm
Radiation	Mo Kα (λ = 0.71069 Å)
Temperature	100 K
Data Collection Method	ω–2θ scans
Diffractometer	Rigaku AFC-7R
Reflections Collected	2389
Independent Reflections	1944



R(int)	0.024	
Refinement Method	Full-matrix least-squares on F ²	
$R[F^2 > 2\sigma(F^2)]$	0.030	
wR(F²)	0.077	
Goodness-of-fit (S)	1.16	

Table 2: Key Intermolecular Interaction Geometries[1][2]

Interaction Type	Atoms Involved	Distance (Å)	Angle (°)
Halogen Bond	Br1···O3	3.191 (2)	
C6—Br1···O3	167.32 (10)		
C10=O3···Br1	168.4 (2)	-	
π–π Stacking	Centroid(Pyran)···Cent roid(Benzene)	3.495 (2)	

Structural Analysis and Visualization

The molecular structure of **6-Bromo-4-oxo-4H-chromene-3-carbaldehyde** reveals that the non-hydrogen atoms are essentially coplanar, with a root-mean-square deviation of 0.0420 Å from the mean plane[1][2]. The crystal packing is stabilized by a combination of halogen bonds and π - π stacking interactions.

4.1. Intermolecular Interactions

A significant feature of the crystal structure is the presence of a halogen bond between the bromine atom at the 6-position and the formyl oxygen atom of an adjacent molecule[1][2]. This interaction, with a Br···O distance of 3.191 (2) Å, is directional and plays a crucial role in the supramolecular assembly[1][2]. Additionally, the molecules form layers parallel to the (101) plane through π - π stacking interactions between the pyran and benzene rings of neighboring molecules, with a shortest centroid-to-centroid distance of 3.495 (2) Å[1][2].



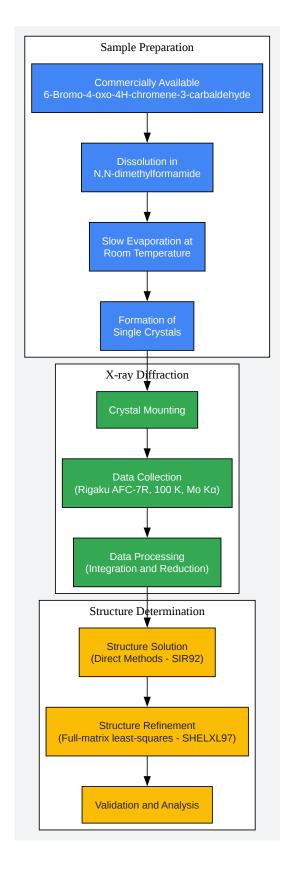




4.2. Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure determination and the logical relationship of the intermolecular interactions that define the crystal packing.

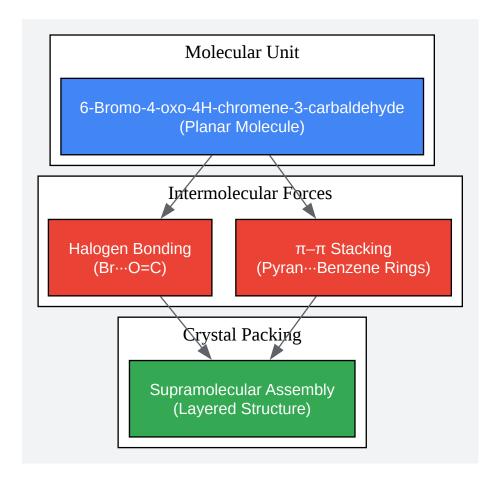




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Figure 1: Experimental workflow for the crystal structure analysis.





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Figure 2: Intermolecular interactions governing the crystal packing.

Conclusion

The crystal structure analysis of **6-Bromo-4-oxo-4H-chromene-3-carbaldehyde** provides valuable insights into its solid-state conformation and the nature of the intermolecular forces that dictate its crystal packing. The prevalence of halogen bonding and π - π stacking interactions are key determinants of the supramolecular architecture. This detailed structural information is fundamental for understanding the structure-property relationships of this class of compounds and can guide future efforts in the design and development of new therapeutic agents and functional materials. The comparison with related structures, such as the 6-chloro and 6,8-dibromo analogs, highlights the subtle yet significant role of the halogen substituent in directing the crystal packing[2][3].



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